molecular formula C14H16N4O3S B1222665 N(4)-Acetylsulphasomidine CAS No. 3163-31-3

N(4)-Acetylsulphasomidine

Cat. No.: B1222665
CAS No.: 3163-31-3
M. Wt: 320.37 g/mol
InChI Key: FLJTYRIRNQBLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(4)-Acetylsulphasomidine (CAS: 3163-31-3) is a sulfonamide derivative with the molecular formula C₁₄H₁₆N₄O₃S and a molecular weight of 320.370 g/mol . Its IUPAC name, N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)acetamide, reflects its structural features: a pyrimidine ring substituted with methyl groups, a sulfonamide bridge, and an acetylated aromatic amine . The compound has a LogP of -0.140, indicating moderate hydrophilicity, and its InChI Key (FLJTYRIRNQBLOK-UHFFFAOYSA-N) confirms its unique stereochemical identity .

This compound is primarily analyzed via reverse-phase (RP) HPLC using the Newcrom R1 column, which employs a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . This method is scalable for preparative isolation of impurities and pharmacokinetic studies .

Properties

CAS No.

3163-31-3

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H16N4O3S/c1-9-8-14(16-10(2)15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)

InChI Key

FLJTYRIRNQBLOK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Other CAS No.

3163-31-3

Synonyms

N(4)-acetylsulphasomidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The acetyl group at the N(4) position distinguishes it from non-acetylated sulfonamides like sulfisomidine (parent compound) or sulfadiazine. Acetylation typically reduces polarity, but its LogP (-0.14) suggests retained hydrophilicity, likely due to the sulfonamide and pyrimidine groups. For comparison:

Property N(4)-Acetylsulphasomidine Sulfisomidine (Parent) Sulfadiazine
Molecular Weight 320.370 g/mol ~278 g/mol* 250.28 g/mol
LogP -0.140 ~0.34* -0.07
Key Functional Groups Acetyl, sulfonamide Sulfonamide Sulfonamide, pyrimidine
HPLC Retention Behavior Retained on Newcrom R1 Likely requires mixed-mode columns* Retained on C18

*Inferred from structural analogs due to lack of direct data .

The acetyl group may enhance metabolic stability compared to non-acetylated sulfonamides, though this requires pharmacokinetic validation.

Chromatographic Behavior

This compound is uniquely separable on the Newcrom R1 column, a low-silanol-activity RP column . In contrast:

  • Sulfisomidine: Likely requires mixed-mode columns (e.g., Newcrom A/B) due to ionizable amine groups interacting with silanol sites.
  • Sulfadiazine : Often analyzed using standard C18 columns with ion-pairing agents.

The use of phosphoric acid in the mobile phase for this compound contrasts with formic acid in MS-compatible methods, suggesting pH-sensitive retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.